2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine
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Overview
Description
2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine is an organic compound with the molecular formula C12H8F3NO. It is characterized by a pyridine ring substituted with a hydroxy group at the second position and a trifluoromethylphenyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine typically involves the reaction of 3-(4-trifluoromethylphenyl)pyridine with a suitable hydroxylating agent. One common method is the hydroxylation of 3-(4-trifluoromethylphenyl)pyridine using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and efficient production rates .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, where the hydroxy or trifluoromethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and trifluoromethylphenyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2-Hydroxy-3-(trifluoromethyl)pyridine
- 2-Hydroxy-3-(4-fluorophenyl)pyridine
- 2-Hydroxy-3-(4-chlorophenyl)pyridine
Comparison: 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-5-3-8(4-6-9)10-2-1-7-16-11(10)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETYJLAGBPTHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683019 |
Source
|
Record name | 3-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426823-47-4 |
Source
|
Record name | 3-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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